molecular formula C15H24NdO6 B13791133 Neodymium acetylacetonate

Neodymium acetylacetonate

Cat. No.: B13791133
M. Wt: 444.59 g/mol
InChI Key: RYDWICWJLUJNOP-LNTINUHCSA-N
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Description

Neodymium acetylacetonate (Nd(acac)₃), also known as neodymium(III) 2,4-pentanedionate, is a coordination complex of neodymium with three acetylacetonate ligands. Its chemical formula is C₁₅H₂₁NdO₆, and it is commonly available as a hydrate (e.g., trihydrate or monohydrate) . The compound is synthesized by reacting neodymium salts with acetylacetone in the presence of base, forming a stable octahedral complex .

Nd(acac)₃ is widely used as a precursor in materials science, catalysis, and organic synthesis. For example, it serves as a dopant in silica matrices for optical applications , a component in heterometallic semiconductor complexes , and a catalyst in polymerization reactions . Its solubility in organic solvents like ethanol and methanol facilitates its integration into sol-gel processes and nanocomposites .

Properties

Molecular Formula

C15H24NdO6

Molecular Weight

444.59 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;neodymium

InChI

InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;

InChI Key

RYDWICWJLUJNOP-LNTINUHCSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Nd]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Nd]

Origin of Product

United States

Preparation Methods

Preparation Methods of Neodymium Acetylacetonate

General Synthetic Routes

Two main synthetic routes are reported for this compound:

  • Reaction of Neodymium Alkoxides with Acetylacetone
    This method involves reacting a neodymium alkoxide precursor with acetylacetone, resulting in the formation of the tris(acetylacetonato)neodymium complex. The alkoxide acts as a source of Nd(III), which coordinates with the acetylacetonate ligands through chelation.

  • Electrolysis of Neodymium Metal in Acetylacetone
    In this less common method, metallic neodymium is electrolyzed in acetylacetone solution, leading to the formation of the this compound complex directly in the reaction medium.

Acid-Base Reaction of Neodymium Oxides or Hydroxides with Acetylacetone

A widely applicable and environmentally benign approach, adapted from general metal acetylacetonate synthesis methods, involves the reaction of neodymium oxide (Nd2O3) or neodymium hydroxide (Nd(OH)3) with acetylacetone in an aqueous medium. This method leverages the weak acidity of acetylacetone (pKa ~9) and the basicity of metal oxides/hydroxides to form the metal acetylacetonate complex via acid-base coordination.

Process Description:
  • Reactants : Solid neodymium oxide or hydroxide and acetylacetone in excess.
  • Medium : Aqueous suspension.
  • Conditions : Ambient temperature (20–75 °C), stirring.
  • Reaction time : Typically 2–6 hours, with 4 hours preferred for complete reaction.
  • Filtration : After reaction completion, solid hydrated this compound is filtered off.
  • Drying : The hydrated product is dried under vacuum or inert gas flow at moderate temperatures (~50 °C) to obtain either dihydrate or anhydrous forms.

This method is analogous to the preparation of other lanthanide acetylacetonates and has been optimized for good yield and purity.

Detailed Experimental Procedure Example

Step Description Conditions/Notes
1 Suspend neodymium hydroxide (Nd(OH)3) in water Use a reactor with stirring capability
2 Add acetylacetone (2,4-pentanedione) in excess to the suspension Ensure acetylacetone is in excess relative to Nd(OH)3
3 Stir the reaction mixture at ambient temperature Reaction time: ~4 hours; slight exotherm possible (+10 °C)
4 Filter the solid this compound hydrate formed Filtrate contains excess acetylacetone and dissolved product
5 Wash and dry the solid under vacuum at ~50 °C Drying conditions adjusted to obtain dihydrate or anhydrous form

Reaction Mechanism and Considerations

  • The reaction proceeds via an acid-base mechanism where acetylacetone in its enol form donates protons to the basic neodymium hydroxide, facilitating coordination of the acetylacetonate anion to Nd(III).
  • The acetylacetone excess ensures complete conversion and helps maintain a homogeneous reaction medium.
  • The aqueous phase acetylacetone concentration should be kept below 15% by weight to avoid biphasic mixtures that complicate filtration and recycling of filtrates.
  • The product is typically isolated as a hydrated complex; drying under controlled vacuum and temperature removes crystallization water to yield the anhydrous complex.

Comparative Data on Preparation Parameters

Parameter Typical Value/Range Impact on Product
Reaction temperature 20–75 °C (ambient preferred) Higher temps may speed reaction but risk decomposition
Reaction time 2–6 hours (4 hours optimal) Ensures complete complexation
Acetylacetone excess >1 molar equivalent Drives reaction to completion
Aqueous phase acetylacetone concentration ≤15% w/w Maintains single-phase filtrate for easy separation
Drying temperature ~50 °C under vacuum Controls hydration state of product
Stirring speed ~500 rpm Ensures homogeneous suspension and reaction

Yields and Product Characteristics

  • Yields for analogous lanthanide acetylacetonates prepared by this method typically exceed 90%, with high purity.
  • The product is a white powder, often isolated as a dihydrate.
  • The dihydrate form has been characterized by X-ray crystallography, confirming coordination geometry.
  • Upon heating under vacuum, the dihydrate can lose water to form anhydrous this compound.
  • Stability constants for this compound complexes are moderate, with log stability constants reported as 2.89, 4.15, and 5.26 for successive ligand coordination steps.

Summary Table of Preparation Routes

Method Starting Materials Medium Key Conditions Product Form Notes
Neodymium alkoxide + acetylacetone Nd alkoxide, acetylacetone Organic solvent or neat Room temp to mild heating Anhydrous complex Requires prepared alkoxide
Electrolysis of Nd metal in acetylacetone Nd metal, acetylacetone Acetylacetone Electrolysis setup Anhydrous complex Specialized equipment needed
Acid-base reaction of Nd oxide/hydroxide + acetylacetone Nd2O3 or Nd(OH)3, acetylacetone, water Aqueous suspension Ambient temp, 4 h stirring Hydrated complex (dihydrate) Scalable, environmentally benign

Chemical Reactions Analysis

Thermal Decomposition and Stability

Thermogravimetric studies reveal distinct behavior under controlled conditions:

Process Conditions Outcome Source
Vacuum heating150–300°CDecomposition to oxo-clusters (Nd₄O(acac)₁₀)
Ambient heating303–493 K (30–220°C)Gradual resistivity reduction from 1.76×10¹³ to 0.94 Ω·m, indicating semiconductor behavior

Notably, the compound exhibits lower thermal stability compared to praseodymium analogs, correlating with its vibrational frequency of 103 cm⁻¹ .

Reactivity in Coordination Chemistry

Nd(acac)₃ participates in ligand-exchange and redox reactions:

Reaction Type Partners Observations
Ligand substitutionMethanol, DMSOPoor solubility in methanol; preferential dissolution in DMSO due to stronger ligand displacement .
Redox interactionsCu(II) saltsForms Cu₃Nd heterometallic complexes with altered electronic properties (e.g., semiconductor behavior) .

Vibrational coupling with electronic transitions in absorption spectra (e.g., 103 cm⁻¹ intervals in Nd(acac)₃) suggests dynamic ligand-metal charge transfer processes .

Electronic and spectroscopic properties

  • Electrical Conductivity : Exhibits thermoresistive behavior, with resistivity decreasing exponentially from 2×10¹² Ω·m (303 K) to 5×10⁴ Ω·m (423 K) .

  • Absorption Spectroscopy :

    • Stark splitting under octahedral fields produces multiplets in visible/near-IR spectra .

    • Progression bands separated by 103 cm⁻¹ correlate with vibrational-electronic coupling .

Scientific Research Applications

Neodymium acetylacetonate is an organometallic compound with numerous applications, including use as a catalyst and in the creation of various materials . The compound, sometimes referred to as Neodymium(III) acetylacetonate, has the chemical formula Nd(O~2~C~5~H~7~)~3~ . It often appears as a white powder .

Scientific Research Applications

Catalysis and Synthesis
this compound is a catalyst in organic reactions, especially in synthesizing complex molecules . Its capacity to create chelate rings with acetylacetonate ligands enhances its reactivity in chemical transformations .

  • Organic synthesis this compound acts as a precursor for synthesizing other neodymium compounds .
  • Catalytic reactions The compound facilitates oxidation, reduction, and substitution reactions involving various substrates .
  • Polymerization of Dienes and Vinyl Monomers Neodymium-based catalysts are used for the stereospecific polymerization of dienes, vinyl monomers, and ε-caprolactone .

Luminescent Properties
this compound has luminescent properties.

  • Phosphor polymers Impregnating thermoplastic polymers with neodymium(III) acetylacetonate produces phosphor polymers that exhibit luminescence in the blue region of the spectrum .

Carbon Nanostructures
this compound is used in the fabrication of various shapes of carbon nanostructures via chemical vapor deposition (CVD) and laser evaporation techniques .

Other Applications
The commercial applications for Neodymium include lasers, glass coloring and tinting, dielectrics and, most importantly, as the fundamental basis for neodymium-iron-boron permanent magnets .

Case Studies

  • Leibniz Institute for Solid State and Materials Research: Research published by the Leibniz Institute for Solid State and Materials Research highlighted the use of this compound as a catalyst for synthesizing carbon nanostructures via CVD techniques .
  • Polymerization of D,L–Lactide: A study used a method to study the polymerization of D,L–lactide in the presence of zirconium acetylacetonate . The enthalpy of the reaction is determined .

Data Table

ApplicationDescription
LasersUsed in lasers due to its optical properties .
Glass coloring and tintingUsed as a colorant in glass .
DielectricsUsed in dielectrics .
Permanent magnetsServes as the fundamental basis for neodymium-iron-boron permanent magnets .
CatalysisUsed in catalytic reagents for organic synthesis .
Carbon nanostructuresUsed in the fabrication of various shapes of carbon nanostructures via chemical vapor deposition (CVD) and laser evaporation techniques .
Polymerization of dienesNeodymium catalysts are used for the stereospecific polymerization of dienes .
Polymerization of vinyl monomersNeodymium catalysts are used for the stereospecific polymerization of vinyl monomers .
Polymerization of ε-caprolactoneNeodymium catalysts are used for the stereospecific polymerization of ε-caprolactone .
LuminescenceUsed in applications requiring light emission.

Mechanism of Action

The mechanism by which neodymium acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands to the neodymium ion. This coordination alters the electronic properties of the neodymium ion, enabling it to participate in various chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Key Findings :

  • All lanthanide acetylacetonates adopt octahedral geometry but show distinct spectroscopic splitting due to varying ligand-field effects. For example, Nd(acac)₃ exhibits a ground-state splitting of ~50 cm⁻¹ under a cubic field, slightly higher than its EDTA analog .
  • The stability of these complexes in solution depends on the lanthanide’s ionic radius. Smaller ions like Lu³⁺ form more stable complexes due to stronger electrostatic interactions .

Catalytic Performance

Nd(acac)₃ is less catalytically active in polymerization compared to other neodymium precursors. For instance:

Catalyst System Polymerization Activity (Butadiene) Cis-1,4 Selectivity Reference
Nd(acac)₃ + DIBAH/EASC Low 92%
NdV (versatate) + DIBAH/EASC High 96%
NdP (phosphate) + DIBAH/EASC Moderate 94%

Key Findings :

  • The lower activity of Nd(acac)₃ is attributed to steric hindrance from the bulky acetylacetonate ligands, which reduce accessibility to the active metal center .
  • In contrast, La(acac)₃ and Ce(acac)₃ show moderate activity in oxidation reactions but are rarely used in polymerization .

Spectroscopic and Magnetic Properties

The Judd–Ofelt parameters and magnetic behavior of Nd(acac)₃ differ significantly from other lanthanide complexes:

Property Nd(acac)₃ Nd-EDTA Tb(acac)₃
Cubic Field Splitting 50 cm⁻¹ >50 cm⁻¹ N/A
Magnetic Moment (μeff) 3.62 μB 3.58 μB 9.72 μB
NMR Shift Reagent Effective Ineffective Effective

Key Findings :

  • Nd(acac)₃ is effective as an NMR shift reagent due to its paramagnetic nature and ability to induce large chemical shifts in neighboring nuclei .
  • Terbium acetylacetonate (Tb(acac)₃) exhibits a higher magnetic moment due to Tb³⁺’s larger spin-orbit coupling .

Thermal and Semiconductor Properties

Heterometallic complexes involving Nd(acac)₃ exhibit unique semiconductor behavior:

Complex Electrical Conductivity (S/cm) Application
[Cu₃Nd(acac)₅(OCH₃)₄CH₃OH]·CH₃OH 10⁻⁴–10⁻³ (at 300 K) Thermoresistive materials
Mn/Nd phthalocyanine complexes Insulating Magnetic materials

Key Findings :

  • The Cu-Nd heterometallic complex shows semiconductor properties due to mixed-valence interactions between Cu²⁺ and Nd³⁺ .
  • Homometallic Nd(acac)₃ is less conductive but serves as a precursor for doped optical materials .

Key Findings :

  • Nd(acac)₃ and Pr(acac)₃ share similar toxicity profiles, requiring isolation of waste and professional disposal .

Q & A

Q. What are the standard synthesis methods for neodymium acetylacetonate, and how do reaction conditions influence product purity?

this compound is commonly synthesized via sol-gel methods. A typical protocol involves dissolving neodymium(III) acetylacetonate hydrate in ethanol, mixing it with tetraethylorthosilicate (TEOS), and hydrolyzing under controlled acidic conditions (HCl catalyst). The molar ratio of TEOS:H2O:EtOH:HCl is critical (e.g., 1:1:10:0.1), and aging/drying steps (e.g., 60°C for 2 hours) ensure monolith formation . Purity depends on precursor stoichiometry, solvent removal efficiency, and avoidance of atmospheric contaminants.

Q. Which characterization techniques are essential for verifying the structural integrity of this compound complexes?

Key techniques include:

  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles.
  • X-ray Diffraction (XRD) : For crystallinity and phase identification.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm acetylacetonate ligand coordination via C=O and C-H stretching bands.
  • UV-Vis Spectroscopy : For electronic transitions related to Nd<sup>3+</sup> ions in octahedral coordination .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory precautions include:

  • Use of PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
  • Conducting experiments in fume hoods to avoid inhalation.
  • Segregating waste and collaborating with certified disposal services to mitigate environmental contamination .

Q. How does this compound function as a precursor in material synthesis?

Its role as a precursor stems from its stability and solubility in organic solvents. For example, in sol-gel-derived Nd<sup>3+</sup>-doped SiO2 glasses, it ensures uniform Nd<sup>3+</sup> distribution, critical for optical applications. The acetylacetonate ligands decompose during calcination, leaving behind Nd<sup>3+</sup> ions embedded in the matrix .

Advanced Research Questions

Q. How do contradictions arise between theoretical cubic field models and experimental spectroscopic data for this compound?

The cubic field model predicts a ground-state splitting of Nd<sup>3+</sup>’s <sup>4</sup>I9/2 level into a doublet and quartets. However, experimental magnetic susceptibility (χT) values for this compound often deviate from the model’s predicted 0.67 limit at low temperatures. This discrepancy arises from additional ligand field perturbations or multiplet interactions not accounted for in simplified models .

Q. What methodologies resolve conflicting data in this compound’s magnetic and optical properties?

Advanced approaches include:

  • Judd-Ofelt Analysis : Quantifies radiative transition probabilities by fitting experimental spectra to theoretical parameters (Ω2, Ω4, Ω6), addressing discrepancies in emission intensities .
  • High-Field EPR Spectroscopy : Resolves subtle magnetic interactions in coordination complexes, particularly in polynuclear systems with mixed spin states .

Q. Why does this compound exhibit unique magnetic behavior in polynuclear coordination complexes?

In trinuclear assemblies (e.g., with Mn<sup>II</sup> or Fe<sup>II</sup> phthalocyanines), Nd<sup>3+</sup> ions mediate magnetic coupling via acetylacetonate bridges. The ligand’s chelating ability stabilizes mixed-metal clusters, enabling studies of spin frustration or single-molecule magnetism .

Q. How can researchers optimize Judd-Ofelt parameters for this compound in laser host materials?

Parameters are optimized by:

  • Adjusting ligand field symmetry through solvent polarity or co-dopants.
  • Using site-selective spectroscopy to isolate Nd<sup>3+</sup> environments.
  • Correlating Ωλ values with emission quantum yields to refine predictive models .

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